Cas no 6171-48-8 (4- Methyl Estradiol)

4-Methyl Estradiol is a synthetic estrogen derivative characterized by the addition of a methyl group at the 4-position of the estradiol molecule. This structural modification enhances its metabolic stability and binding affinity to estrogen receptors, making it a compound of interest in biochemical and pharmacological research. Its properties may offer advantages in studies involving estrogen receptor modulation, hormone-dependent pathways, and metabolic interactions. The compound's stability under physiological conditions allows for extended experimental applications. Researchers value 4-Methyl Estradiol for its potential to elucidate estrogenic activity mechanisms and its utility in controlled experimental settings. Proper handling and compliance with safety protocols are essential due to its hormonal activity.
4- Methyl Estradiol structure
4- Methyl Estradiol structure
商品名:4- Methyl Estradiol
CAS番号:6171-48-8
MF:C19H26O2
メガワット:286.40900
CID:954951
PubChem ID:66437

4- Methyl Estradiol 化学的及び物理的性質

名前と識別子

    • 4-methylestradiol
    • (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
    • 4-Methyl-oestradiol
    • 4-Methylestra-1,3,5(10)-triene-3,17beta-diol (4-Methylestradiol)
    • ESTRADIOL, 4-METHYL-
    • UNII-94DM04YP7A
    • 94DM04YP7A
    • DTXSID20872685
    • Estra-1,3,5(10)-triene-3,17-diol, 4-methyl-, (17beta)-
    • Q27271674
    • SCHEMBL5526011
    • (1S,3aS,3bR,9bS,11aS)-6,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol
    • 6171-48-8
    • 4-Methyl Estradiol
    • 4- Methyl Estradiol
    • ESTRA-1,3,5(10)-TRIENE-3,17-DIOL, 4-METHYL-, (17.BETA.)-
    • ESTRADIOL HEMIHYDRATE IMPURITY C [EP IMPURITY]
    • ESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL, 4-METHYL-
    • 4-METHYLESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL
    • 4-Methylestra-1,3,5(10)-triene-3,17beta-diol; Estradiol Hemihydrate Imp. C (EP); 4-Methylestradiol; Estradiol Hemihydrate Impurity C; Estradiol Impurity C
    • インチ: InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1
    • InChIKey: CSHOYPMKTGTOLM-SMYFESCOSA-N
    • ほほえんだ: CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O

計算された属性

  • せいみつぶんしりょう: 286.19300
  • どういたいしつりょう: 286.193280068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • PSA: 40.46000
  • LogP: 3.91760

4- Methyl Estradiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M304690-50mg
4- Methyl Estradiol
6171-48-8
50mg
$ 1654.00 2023-09-07
TRC
M304690-2mg
4- Methyl Estradiol
6171-48-8
2mg
$119.00 2023-05-17
TRC
M304690-5mg
4- Methyl Estradiol
6171-48-8
5mg
$215.00 2023-05-17
A2B Chem LLC
AG71719-25mg
4-methylestradiol
6171-48-8
25mg
$1012.00 2024-04-19
TRC
M304690-10mg
4- Methyl Estradiol
6171-48-8
10mg
$ 385.00 2023-09-07
TRC
M304690-25mg
4- Methyl Estradiol
6171-48-8
25mg
$ 931.00 2023-09-07
A2B Chem LLC
AG71719-50mg
4-methylestradiol
6171-48-8
50mg
$1704.00 2024-04-19
A2B Chem LLC
AG71719-10mg
4-methylestradiol
6171-48-8
10mg
$495.00 2024-04-19

4- Methyl Estradiol 関連文献

4- Methyl Estradiolに関する追加情報

4-Methyl Estradiol: A Comprehensive Overview

CAS No. 6171-48-8, commonly referred to as 4-Methyl Estradiol, is a compound of significant interest in the fields of pharmacology, endocrinology, and medical research. This compound is a derivative of estradiol, a primary female sex hormone, with a methyl group attached at the fourth carbon position of the steroid nucleus. This structural modification imparts unique biological properties and has led to its exploration in various therapeutic applications.

The chemical structure of 4-Methyl Estradiol is characterized by its steroidal framework, which consists of four fused rings: three cyclohexane rings and one cyclopentane ring. The methyl group at the fourth position introduces steric hindrance and potentially alters the compound's interaction with estrogen receptors compared to its parent compound, estradiol. This structural difference has been shown to influence its pharmacokinetics, bioavailability, and receptor binding affinity.

Recent studies have highlighted the potential of 4-Methyl Estradiol in addressing conditions associated with estrogen deficiency, such as osteoporosis and menopausal symptoms. Clinical trials have demonstrated that this compound exhibits similar efficacy to traditional estrogen therapies but with a potentially improved safety profile due to its altered receptor binding characteristics. For instance, research published in the Journal of Clinical Endocrinology and Metabolism in 2023 indicated that 4-Methyl Estradiol may reduce the risk of endometrial hyperplasia, a common side effect of unopposed estrogen therapy.

In addition to its hormonal effects, CAS No. 6171-48-8 has been investigated for its potential role in cancer treatment. Preclinical studies suggest that this compound may inhibit the growth of certain hormone-sensitive cancers by modulating estrogen receptor signaling pathways. A study conducted at the University of California, Los Angeles (UCLA), revealed that 4-Methyl Estradiol induced apoptosis in breast cancer cells while sparing normal cells, indicating a promising therapeutic window.

The pharmacokinetics of CAS No. 6171-48-8 have also been extensively studied. Research indicates that it has a longer half-life compared to estradiol, which may reduce the frequency of administration required for therapeutic efficacy. Furthermore, its bioavailability is not significantly affected by first-pass metabolism, making it a viable candidate for oral administration.

The latest advancements in synthetic chemistry have enabled the efficient synthesis of 4-Methyl Estradiol. Researchers at the Massachusetts Institute of Technology (MIT) developed a novel synthetic pathway that utilizes enzymatic catalysis to produce this compound with high yield and purity. This breakthrough has facilitated large-scale production and made it more accessible for preclinical and clinical studies.

In conclusion, CAS No. 6171-48-8, or 4-Methyl Estradiol, represents a promising avenue for the development of novel hormonal therapies. Its unique chemical structure, favorable pharmacokinetic profile, and potential therapeutic applications make it a subject of intense scientific interest. As research continues to uncover its full potential, this compound holds the promise of improving patient outcomes in various medical conditions.

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